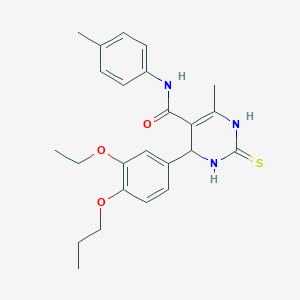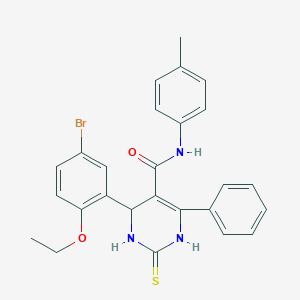![molecular formula C17H19NO6S B306240 ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, it is believed to act through the inhibition of key enzymes and signaling pathways involved in various cellular processes, leading to the observed biological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate in lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water and low stability in acidic and basic conditions can pose challenges in certain experimental setups.
Orientations Futures
There are several future directions for the research on ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate. These include exploring its potential applications in drug development, investigating its mechanism of action in greater detail, optimizing its synthesis method to improve yield and purity, and developing new experimental methods to overcome its limitations.
In conclusion, this compound is a synthetic compound with significant potential for various scientific research applications. Its antimicrobial, antitumor, anti-inflammatory, and antioxidant properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method for wider use in the scientific community.
Méthodes De Synthèse
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can be synthesized through a multistep reaction process involving the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide followed by cyclization with ethyl acetoacetate. The final product obtained is a yellow solid with a melting point of 159-161°C.
Applications De Recherche Scientifique
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.
Propriétés
Formule moléculaire |
C17H19NO6S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
ethyl 2-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H19NO6S/c1-5-24-16(20)10(2)18-15(19)14(25-17(18)21)8-11-6-7-12(22-3)9-13(11)23-4/h6-10H,5H2,1-4H3/b14-8+ |
Clé InChI |
MZMOMQMFLCTDTN-RIYZIHGNSA-N |
SMILES isomérique |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/SC1=O |
SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=O |
SMILES canonique |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B306157.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B306159.png)



![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)

![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)